1,2,6,7,8-Pentachlorodibenzofuran

Description

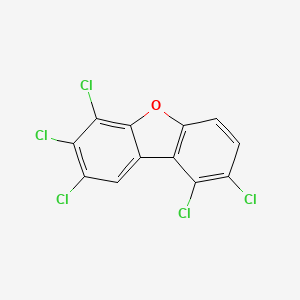

Structure

3D Structure

Properties

IUPAC Name |

1,2,6,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-2-7-8(9(5)15)4-3-6(14)10(16)11(17)12(4)18-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAVDGLJEOXCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(C(=C(C=C23)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219597 | |

| Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69433-00-7 | |

| Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069433007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB2S77F2KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Source Identification of 1,2,6,7,8 Pentachlorodibenzofuran

Unintentional Formation Mechanisms

The formation of 1,2,6,7,8-PeCDF is primarily through three main unintentional mechanisms: de novo synthesis during combustion, as a byproduct in chemical synthesis, and from the thermal degradation of chlorinated precursors.

De Novo Synthesis during Combustion Processes

De novo synthesis is a significant pathway for the formation of polychlorinated dibenzofurans (PCDFs), including 1,2,6,7,8-PeCDF. This process involves the formation of the dibenzofuran (B1670420) structure from precursor fragments at lower temperatures (200-400°C) in the presence of a chlorine source and a catalyst, typically copper. researchgate.net

Municipal and hazardous waste incinerators are major sources of PCDF emissions, including various pentachlorodibenzofuran isomers. aaqr.org While specific data for the 1,2,6,7,8- isomer is often part of the broader PeCDF congener group analysis, studies of incinerator flue gas have identified PeCDFs as significant contributors to the total PCDF emissions. For instance, in some hazardous waste incinerators, 2,3,4,7,8-PeCDF is a major congener, indicating the formation of pentachlorinated isomers during the incineration process. aaqr.org The complex mix of organic materials, chlorine sources (like PVC plastics), and metal catalysts in waste streams provides an ideal environment for de novo synthesis.

Table 1: Dominant PCDD/F Congeners in Flue Gas from a Municipal Solid Waste Incinerator

| Congener | Average Proportion (%) |

| Octachlorodibenzodioxin (OCDD) | > 30 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (B131705) (1,2,3,4,6,7,8-HpCDD) | ~15 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) | ~10 |

| Octachlorodibenzofuran (OCDF) | ~10 |

| Data derived from studies on municipal solid waste incinerator emissions. The specific isomer 1,2,6,7,8-PeCDF is part of the pentachlorodibenzofuran (PeCDF) group, which is also detected but at lower relative concentrations than the dominant congeners listed. researchgate.net |

Various industrial thermal processes, such as metal reclamation and smelting, can also lead to the formation of 1,2,6,7,8-PeCDF. These processes often involve high temperatures and the presence of chlorinated compounds and metal catalysts, which are key ingredients for de novo synthesis. For example, the recycling of metals from materials that contain chlorinated compounds can create conditions suitable for PCDF formation.

The open burning of domestic waste is considered a significant source of dioxin and furan (B31954) emissions. researchgate.net This type of combustion is characterized by incomplete combustion and a lack of emission controls, which can lead to higher formation rates of PCDFs compared to controlled incineration. The diverse composition of household waste, which often includes plastics and other chlorinated materials, contributes to the formation of a wide range of PCDF congeners, including pentachlorinated isomers.

By-product in Chemical Synthesis

1,2,6,7,8-PeCDF can be formed as an impurity during the manufacturing of certain chlorinated chemicals. ca.gov For instance, the production of chlorophenols and their derivatives can result in the unintentional synthesis of PCDFs. These reactions often involve high temperatures and alkaline conditions, which can promote the condensation of chlorophenol molecules to form dibenzofurans.

Thermal Degradation of Chlorinated Precursors

The thermal degradation of other chlorinated compounds, particularly polychlorinated biphenyls (PCBs), can be a source of PCDFs. nih.gov Under certain conditions, such as in fires involving PCB-containing electrical equipment, the degradation of PCBs can lead to the formation of various PCDF congeners. researchgate.net The specific isomer profile formed depends on the structure of the precursor PCB and the reaction conditions. While direct evidence for the formation of 1,2,6,7,8-PeCDF from specific PCB congeners is not extensively documented, the general pathway is a recognized source of PCDF emissions.

Polychlorinated Biphenyl (PCB) Products and Mixtures

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications, including as coolants and lubricants in transformers and capacitors, and in plasticizers, pigments, and carbonless copy paper. uea.ac.uk Although their production was banned in many countries in the 1970s, they persist in the environment. Under certain conditions, such as partial oxidation, PCBs can transform into PCDFs. wikipedia.org

Commercial PCB mixtures, such as Aroclors, Kanechlors, Phenoclors, and Clophens, have been identified as sources of dioxin-like PCBs, which are minor components of these mixtures. uea.ac.uk The congener profile of PCDFs, including 1,2,6,7,8-PeCDF, in environmental samples can sometimes be linked to the thermal degradation of specific PCB formulations.

Chlorophenol Contamination (e.g., Pentachlorophenol (B1679276) (PCP) and Sodium Pentachlorophenate)

Chlorophenols, particularly pentachlorophenol (PCP) and its sodium salt, have been extensively used as biocides, primarily for wood preservation. scirp.orgsemanticscholar.org Technical-grade PCP is known to contain a significant amount of impurities, including various polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. nih.govresearchgate.net The manufacturing process of PCP, which involves the chlorination of phenol (B47542) or the hydrolysis of hexachlorobenzene, can lead to the formation of these contaminants. scirp.org

The congener profile of PCDD/Fs in PCP-related contamination is often characterized by the dominance of higher chlorinated congeners, such as octachlorodibenzo-p-dioxin (B131699) (OCDD) and 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD). scirp.orgsemanticscholar.org However, a distinctive feature in the PCDF profile of PCP-related samples is a notable increase in concentration with the degree of chlorination, which can help differentiate it from other sources. scirp.org While less predominant than the hepta- and octa-chlorinated congeners, 1,2,6,7,8-PeCDF can be present in the complex mixture of PCDFs originating from PCP contamination.

Chlornitrofen (CNP) Formulations

Chlornitrofen (CNP) is a herbicide that was used extensively in the past, particularly in rice paddies in Japan. ynu.ac.jpresearchgate.net Formulations of CNP have been found to contain significant amounts of PCDD/Fs as impurities. ynu.ac.jpresearchgate.net Studies analyzing different batches of CNP have revealed distinct congener patterns. Notably, these patterns often show a high contribution of pentachlorodibenzo-p-dioxin (PeCDD) to the total toxic equivalency (TEQ) levels. uea.ac.uk Research on sediment cores from Tokyo Bay has identified CNP as one of the three major historical sources of dioxin contamination, alongside combustion and PCP. ynu.ac.jpresearchgate.net The analysis of these sediment layers has demonstrated that the contribution from herbicides like CNP peaked in the 1960s and 1970s. researchgate.net

Source Apportionment Methodologies in Environmental Forensics

Environmental forensics utilizes scientific methods to identify the source, age, and distribution of contaminants in the environment. For complex mixtures of compounds like PCDD/Fs, various sophisticated techniques are employed to trace contamination back to its origin.

Congener Profile Analysis for Source Identification

Congener profile analysis, also known as fingerprinting, is a fundamental technique in source apportionment. nih.gov It involves examining the relative abundance of different PCDD/F congeners in an environmental sample and comparing it to the known profiles of potential sources. uea.ac.uknih.gov Each source of PCDD/Fs, whether it be a specific industrial process, a commercial product, or a combustion event, tends to produce a characteristic pattern or "fingerprint" of congeners. uea.ac.uknih.gov

For instance, the congener profile of PCP contamination is typically dominated by highly chlorinated dioxins and furans, particularly OCDD. scirp.orgsemanticscholar.org In contrast, certain herbicide formulations might exhibit a higher proportion of specific pentachlorinated congeners. uea.ac.uk By carefully analyzing these patterns, investigators can often distinguish between different sources of contamination. ynu.ac.jp However, the effectiveness of this method can be limited when only the 17 most toxic, 2,3,7,8-substituted congeners are considered, as more detailed congener-specific information can provide a much clearer picture for source identification. ynu.ac.jpresearchgate.net

Multivariate Pattern Recognition Techniques in Source Tracing

To handle the complexity of PCDD/F congener data from multiple samples, environmental scientists often employ multivariate pattern recognition techniques. diva-portal.orgdioxin20xx.org These statistical methods can help to identify underlying patterns and relationships within large datasets that may not be apparent through simple visual inspection of congener profiles.

Principal Component Analysis (PCA) is an exploratory tool used to reduce the dimensionality of the data and to cluster samples with similar congener patterns. dioxin20xx.org This can help to identify potential groupings of samples that may have originated from a common source. nih.govdioxin20xx.org

Polytopic Vector Analysis (PVA) is a more advanced self-training receptor model that can unmix complex environmental mixtures into their contributing source fingerprints (end-members) and estimate the relative contribution of each source to the samples. dioxin20xx.org This technique is particularly useful when there is limited prior knowledge about the potential sources of contamination. dioxin20xx.org

These multivariate methods provide a more objective and quantitative approach to source apportionment, moving beyond simple qualitative comparisons of congener profiles. diva-portal.orgdioxin20xx.org

Indicative Congeners in Dioxin Source Apportionment

Within the complex mixture of PCDD/Fs, certain congeners or ratios of congeners can serve as powerful indicators for specific sources. nih.gov These "indicative congeners" are particularly useful when their presence or relative abundance is highly characteristic of a particular formation pathway.

For example, in the case of contamination from the production of the herbicide 2,4,5-T, the congener 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a well-known and dominant indicator. uea.ac.uk Similarly, the ratio of 2,3,7,8-TCDD to the total TCDD concentration has been used as a specific fingerprint to trace contamination from a particular industrial site. nih.gov Another identified tracer ratio is that of 1,3,7,8-TCDD to 2,3,7,8-TCDD. nih.gov

The identification and use of such indicative congeners can significantly enhance the specificity and confidence of source apportionment studies, providing a more direct link between an environmental sample and its origin.

Data Tables

Table 1: Common Sources and Associated PCDD/F Congener Characteristics

| Source Category | Key Associated Congeners/Characteristics |

| Polychlorinated Biphenyls (PCBs) | Formation of various PCDFs upon thermal stress; profile depends on the specific PCB mixture. |

| Pentachlorophenol (PCP) | Dominated by higher chlorinated congeners, especially OCDD and HpCDD. scirp.orgsemanticscholar.org |

| Chlornitrofen (CNP) | High contribution of PeCDD to TEQ levels. uea.ac.uk |

| Herbicide 2,4,5-T | High contribution of TCDD to TEQ levels. uea.ac.uk |

Table 2: Multivariate Pattern Recognition Techniques in Environmental Forensics

| Technique | Description | Application in Dioxin Source Tracing |

| Principal Component Analysis (PCA) | An exploratory data analysis tool that reduces the dimensionality of data and identifies patterns. dioxin20xx.org | Used for initial screening of samples and clustering of similar congener patterns. nih.govdioxin20xx.org |

| Polytopic Vector Analysis (PVA) | A receptor model that unmixes complex mixtures into source fingerprints and their contributions. dioxin20xx.org | Identifies the number of sources, their chemical profiles, and their relative proportions in environmental samples. dioxin20xx.org |

Environmental Occurrence and Distribution of 1,2,6,7,8 Pentachlorodibenzofuran

Detection in Environmental Matrices

The detection of PCDFs, including the pentachlorinated congeners, relies on sophisticated analytical methods like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), which can identify specific isomers even at trace concentrations. tandfonline.comepa.gov Detection limits for these compounds in matrices like soil are typically in the range of 0.5 to 4.0 nanograms per kilogram (ng/kg). ccme.ca For water samples, detection levels can be as low as 50 picograms per liter (pg/L), and for marine sediments, around 1 nanogram per gram (ng/g). nih.gov

Atmospheric Deposition and Air Concentrations

PCDFs are released into the atmosphere from sources such as municipal and hazardous waste incinerators. aaqr.org Once airborne, they can be transported over long distances. Their removal from the atmosphere occurs through wet and dry deposition. nih.gov Studies have shown that PCDFs are present in ambient air, particularly in urban and industrialized areas. tandfonline.com For instance, monitoring in Houston, Texas, revealed the presence of all 17 of the most toxic congeners in the ambient air. While the highly chlorinated Octachlorodibenzofuran (OCDD) was often the most prevalent by mass, the pentachlorodibenzofuran isomer 2,3,4,7,8-PeCDF was a major contributor to the total toxic concentration. aaqr.org

Atmospheric concentrations can vary, with total PCDD/PCDF levels in some urban areas ranging from below detection to several picograms per cubic meter (pg/m³). nih.gov In rural and remote areas of the United States, the average annual toxic equivalent (TEQ) for PCDFs in the air was measured at approximately 10-11 femtograms per cubic meter (fg/m³). nih.gov The congener profiles in rural air often match those of urban air, suggesting that urban centers act as regional sources, influencing atmospheric levels over wide areas. nih.gov

Aquatic Systems (Water Column, Sediment, Effluents)

Due to their hydrophobic nature, PCDFs have low solubility in water and tend to adsorb quickly onto suspended particulate matter. who.int This leads to their deposition into the sediment of aquatic systems.

Sediments are the primary sink for PCDFs in the aquatic environment. Because of their persistence, these compounds accumulate over time, creating a long-term reservoir. who.int This accumulation makes sediment a valuable matrix for monitoring long-term pollution trends. While acting as a sink, sediments can also become a secondary source of pollution, releasing PCDFs back into the ecosystem.

PCDFs enter marine and coastal environments through atmospheric deposition, river inputs, and direct wastewater discharges. nih.gov They have been detected in various aquatic species. For example, the congener 1,2,3,7,8-Pentachlorodibenzofuran has been found in freshwater fish. caymanchem.com Similarly, elevated serum levels of 2,3,4,7,8-Pentachlorodibenzofuran have been observed in individuals who consumed animal products from areas with contaminated river sediments, indicating the compound's transfer through the aquatic food chain. caymanchem.com

The table below shows concentrations of various PCDF congeners found in different environmental samples, illustrating their prevalence. Note the absence of specific data for 1,2,6,7,8-PeCDF, highlighting the focus on 2,3,7,8-substituted isomers in most studies.

| Congener | Matrix | Location/Study | Concentration | Reference |

|---|---|---|---|---|

| 2,3,4,7,8-PeCDF | Cow's Milk | Contaminated Areas | 4 - 71 ng/kg (wet weight) | nih.gov |

| 1,2,3,7,8-PeCDF | Soil | Near Municipal Waste Incinerators | Detected (concentration not specified) | caymanchem.com |

| Total PCDD/Fs | Ambient Air | Hartford, CT (Urban) | Mean of 2.62 pg/m³ | nih.gov |

| Total PCDD/Fs (TEQ) | Ambient Air | Rural U.S. Sites | Mean of 10.4-11.4 fg/m³ | nih.gov |

| Total PCDD/Fs (TEQ) | Soil | Rural UK | Median of 4.70 ng/kg | service.gov.uk |

Terrestrial Environments (Soil)

Soil acts as a significant reservoir for PCDFs due to their strong binding properties. ccme.cawho.int Contamination of soil can occur through atmospheric deposition and the use of certain chemical products where PCDFs are present as impurities. Studies in various countries have documented PCDF concentrations in soil. For example, a UK survey found median concentrations in rural soils to be 4.70 ng/kg (I-TEQ). service.gov.uk In Canada, a background level for soils was established at 4 ng TEQ/kg. ccme.ca Near contamination sources like incinerators or metal recovery facilities, soil concentrations can be substantially higher. caymanchem.comresearchgate.net Once in the soil, PCDFs are highly persistent, with estimated half-lives that can span decades. who.int

Spatial and Temporal Distribution Patterns

The distribution of PCDFs is not uniform, showing distinct spatial and temporal patterns. Spatially, concentrations are generally higher in urban and industrial areas compared to rural and remote locations, reflecting the distribution of primary emission sources. tandfonline.comnih.gov For example, soil concentrations in an industrialized area in Belgium were over four times higher than in a rural location. nih.gov The influence of urban sources can extend to surrounding rural areas through atmospheric transport. nih.gov

Temporally, studies have observed seasonal variations in atmospheric PCDF concentrations. Higher levels are often measured during colder months, which may be linked to increased emissions from combustion sources for heating and meteorological conditions that trap pollutants closer to the ground. nih.gov Long-term data reflects the history of industrial activity and regulations, with soil and sediment cores providing a historical record of deposition over many years. service.gov.ukwho.int

Regional and Global Distribution Assessments

Studies have detected 1,2,6,7,8-PeCDF in various environmental compartments across the globe, indicating its widespread distribution. Its presence has been confirmed in soil, sediment, air, and biota in different regions.

In Asia, a study in Tainan, Taiwan, investigated the presence of seventeen 2,3,7,8-substituted PCDF congeners in the vicinity of a contaminated site and found correlations between their concentrations in water and sediment. nih.gov Another study in Shanghai detected 1,2,6,7,8-HpCDF as a main contributor to PCDF concentrations in the atmosphere, highlighting the impact of industrial activities. scielo.br

In Europe, research along the Swedish coast of the Baltic Sea revealed elevated concentrations of PCDD/Fs in coastal areas, with varied homologue profiles suggesting local emission sources. nih.gov A long-term study in Northwestern Germany showed a significant decrease in PCDD/F concentrations in ambient air since 1988, although the trend has leveled off in recent years. researchgate.net In the area of a municipal solid waste incinerator in Mataró, Spain, soil and air samples were analyzed, showing a higher contribution of more chlorinated compounds. mdpi.com

In North America, studies on the disposition of 1,2,3,7,8-PeCDF in rats have highlighted its environmental persistence. nih.gov

The global distribution of these compounds is largely driven by atmospheric transport, with a tendency to bind to particulate matter. scielo.br

Proximity to Anthropogenic Emission Sources

The concentration of 1,2,6,7,8-PeCDF is significantly higher in areas close to anthropogenic emission sources. Major sources include municipal and industrial waste incinerators, chemical manufacturing plants, and metallurgical industries. nih.govnih.govcaymanchem.com

Studies conducted near municipal solid waste incinerators (MSWIs) have consistently shown elevated levels of PCDFs, including the 1,2,6,7,8-PeCDF congener, in the surrounding environment. For instance, research in the vicinity of an MSWI in Mataró, Spain, found detectable levels of various PCDF congeners in both soil and air samples. mdpi.com Similarly, fly ash from hospital solid waste incinerators has been shown to contain significant amounts of PCDD/F congeners, with 2,3,4,7,8-PeCDF being a predominant contributor to the total toxic equivalency (TEQ). nih.gov

Chemical manufacturing facilities, particularly those producing agricultural chemicals, synthetic dyes, or resins, are also significant sources. osti.gov Effluents from these industries can contain a complex mixture of PCDF congeners. nih.gov

The following table provides an overview of 1,2,6,7,8-Pentachlorodibenzofuran concentrations found near emission sources from various studies.

| Source Category | Environmental Matrix | Location | Concentration Range |

| Municipal Solid Waste Incinerator | Air | Mataró, Spain | 0.009–0.037 pg WHO-TEQ/m³ (for total PCDD/Fs) |

| Municipal Solid Waste Incinerator | Soil | Mataró, Spain | Lower than other Catalan MSWIs |

| Small-Scale Waste Incinerator | Stack Gas | Not Specified | 2,3,4,7,8-PeCDF was a major PCDF congener following 1,2,3,6,7,8-HpCDF and 2,3,4,6,7,8-HxCDF |

| Hospital Solid Waste Incinerator | Fly Ash | Not Specified | 2,3,4,7,8-PeCDF contributed 22.9% to TEQ |

| Chemical Manufacturers | Emissions | Japan | Total PCDD/F up to 4344 ng/m³ |

Note: Data for the specific 1,2,6,7,8-PeCDF isomer is often part of the total PeCDF or total PCDF measurement and not always individually quantified.

Seasonal and Long-term Trends in Environmental Concentrations

The environmental concentrations of 1,2,6,7,8-PeCDF can exhibit both seasonal and long-term variations, influenced by meteorological conditions and changes in emission patterns.

Seasonal Trends: Seasonal variations in atmospheric PCDF concentrations are often observed. A study in Kanazawa, Japan, found that the gaseous phase concentrations of dioxins increased with rising temperatures. researchgate.net The partitioning of PCDFs between the gaseous and particulate phases is dependent on temperature and the degree of chlorination, with less chlorinated congeners being more volatile. researchgate.net In general, higher concentrations of semi-volatile organic compounds like PCDFs are often found in the atmosphere during colder months due to reduced atmospheric mixing and increased emissions from heating sources.

Long-term Trends: Long-term monitoring studies have indicated a general decline in the environmental concentrations of PCDFs in many developed countries. A study in Northwestern Germany reported a significant decrease in atmospheric PCDD/F levels since the late 1980s, which is attributed to stricter emission controls. researchgate.net However, this downward trend has slowed down in recent years, suggesting that secondary emissions from reservoirs like contaminated soils are becoming more significant. researchgate.net In contrast, a study on sediments from the Swedish coast of the Baltic Sea suggested that PCDD/F levels and profiles have remained relatively stable over the past 20 years in coastal and offshore areas. nih.gov

Congener Composition and Homologue Profiles in Environmental Samples

The relative abundance of different PCDF congeners and homologue groups (compounds with the same number of chlorine atoms) in an environmental sample can provide insights into the emission sources and transformation processes.

The congener profile of PCDFs can vary significantly depending on the environmental matrix and the proximity to emission sources. In general, the congener profiles of PCDFs in abiotic matrices like water and sediment are often similar to each other. nih.gov However, the distribution in biotic samples such as fish can be more complex due to processes like bioaccumulation and metabolism. nih.gov

In sediments, homologue profiles often show a predominance of higher chlorinated congeners. researchgate.net For example, a study of sediments along the Swedish coast found that while coastal sites had varied profiles, offshore sediments were relatively similar and different from atmospheric deposition profiles. nih.gov

In biota, there is a tendency for less chlorinated congeners to be accumulated more efficiently. frontiersin.org A study on the polychaete Hediste diversicolor found that it accumulated less chlorinated PCDD/F congeners with lower octanol-water partition coefficients (logKow) more effectively. frontiersin.org

The following table illustrates typical PCDF homologue profiles found in different environmental samples.

| Environmental Matrix | Dominant Homologue Groups | Key Findings | Reference |

| Coastal Sediments (Baltic Sea) | Varied, often higher chlorinated | Profiles indicate local emission sources. | nih.gov |

| Offshore Sediments (Baltic Sea) | Relatively similar, different from deposition | Suggests different sources or transport pathways compared to direct atmospheric deposition. | nih.gov |

| Air (Shanghai) | TeCDF | Dominated by tetrachlorodibenzofurans in both summer and winter. | scielo.br |

| Biota (Hediste diversicolor) | Lower chlorinated congeners | Negative correlation between biota-sediment accumulation factor and Kow. | frontiersin.org |

| Fish (Taiwan) | Lower chlorinated congeners (4-6 chlorine atoms) | Significant correlation with lipid content and sediment concentration. | nih.gov |

Environmental Fate and Transport Processes of 1,2,6,7,8 Pentachlorodibenzofuran

Persistence and Environmental Stability

1,2,6,7,8-Pentachlorodibenzofuran is characterized by its high stability and resistance to degradation. Like other polychlorinated compounds, its chemical structure, featuring a dibenzofuran (B1670420) core with five chlorine atoms, contributes to its environmental persistence. ontosight.ai Polychlorinated dibenzofurans and related compounds are known to be extremely stable, with environmental degradation half-lives that can extend to several decades. researchgate.net This inherent stability means that once released into the environment, 1,2,6,7,8-PeCDF can remain for long periods.

Transport Mechanisms

The movement of 1,2,6,7,8-PeCDF through the environment is governed by several key processes that allow for its distribution across various environmental compartments and over long distances.

A dominant transport mechanism for persistent organic pollutants like 1,2,6,7,8-PeCDF is long-range atmospheric transport. ias.ac.in Chemicals with sufficient volatility and stability can become airborne, either in the gas phase or adsorbed to atmospheric particles, and travel vast distances with wind currents. The detection of 1,2,6,7,8-PeCDF in Arctic biota confirms that it is subject to such long-range transport. researchgate.net This process is responsible for the contamination of remote ecosystems far from industrial or agricultural sources.

Due to its chemical nature, 1,2,6,7,8-PeCDF has a high affinity for organic matter and is expected to sorb strongly to soil, sediment, and suspended particulate matter. Polychlorinated compounds with similar structures are known to be associated primarily with soils and sediments. ias.ac.in This is driven by their lipophilic ("fat-loving") and hydrophobic (water-repelling) properties. This sorption behavior means that sediments in rivers, lakes, and oceans can act as significant sinks and long-term reservoirs for this compound. The presence of 1,2,6,7,8-PeCDF has been noted in sediment samples during environmental investigations, confirming its association with this environmental compartment.

The environmental distribution of 1,2,6,7,8-PeCDF involves continuous exchange between air, water, soil, and sediment. The dominant transport pathways for similar compounds include volatilization from soil and water surfaces into the atmosphere, followed by atmospheric transport and subsequent deposition back onto land and water. ias.ac.in Additionally, soil erosion and the transport of contaminated sediments in water bodies contribute to its movement. ias.ac.in

Because of its low water solubility and high tendency to bind to particles, most of the compound in an aquatic system will be found in the sediment rather than dissolved in the water column. In terrestrial systems, it will be tightly bound to soil organic matter, with some potential for volatilization back into the atmosphere, continuing the cycle of transport and deposition.

Degradation Pathways

While highly persistent, 1,2,6,7,8-PeCDF is not entirely immune to degradation. The primary pathway for its eventual breakdown in the environment is through the action of sunlight.

Photodegradation is considered a principal pathway for the destruction of chlorinated compounds like PCDFs in the environment. ias.ac.in This process involves the breakdown of the chemical by energy from sunlight. For PCDFs, this often occurs through reductive dechlorination, where a chlorine atom is removed from the molecule. csbsju.edu Studies on other PCDF isomers have shown that this process can lead to the formation of less chlorinated dibenzofurans. csbsju.edu

The rate of photodegradation can be significantly influenced by the environmental medium. For instance, the degradation of a similar compound, 2,3,4,7,8-pentachlorodibenzofuran, was found to be over 200 times faster in natural lake water compared to distilled water, due to the presence of natural substances that act as sensitizers. ias.ac.in While specific kinetic data for 1,2,6,7,8-PeCDF is not widely available, the behavior of other PCDFs suggests that photolysis is a key, albeit slow, mechanism for its ultimate removal from the environment. nih.govcolab.ws This process is complex and can also involve other transformations like C-O cleavage and hydroxylation. csbsju.edu

Data Tables

Table 1: Physicochemical Properties of Pentachlorodibenzofurans (PeCDFs)

| Property | Value (Isomer Dependent) | Significance for Environmental Fate |

| Molecular Formula | C₁₂H₃Cl₅O | Defines the basic composition of the molecule. |

| Water Solubility | Very Low | Limits its concentration in the aqueous phase and promotes sorption to solids. ontosight.ainih.gov |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (e.g., ~6.9 for 2,3,4,7,8-PeCDF) | Indicates a strong tendency to partition into fatty tissues and organic matter, leading to bioaccumulation and strong sorption to soil/sediment. nih.govwikipedia.org |

| Vapor Pressure | Low | Affects the rate of volatilization from surfaces into the atmosphere. nih.gov |

Note: Specific experimental data for the 1,2,6,7,8-isomer are limited. Values for other PeCDF isomers are provided for context.

Table 2: Environmental Fate Characteristics of this compound

| Process | Relevance to 1,2,6,7,8-PeCDF | Environmental Implication |

| Persistence | High | The compound remains in the environment for extended periods, with half-lives potentially spanning decades. researchgate.net |

| Long-Range Atmospheric Transport | Confirmed | Leads to global distribution and contamination of remote areas like the Arctic. researchgate.net |

| Sorption | High | Accumulates in soil and sediments, which act as long-term reservoirs. ias.ac.in |

| Photodegradation | Primary Degradation Pathway | Slow breakdown by sunlight is the main mechanism for its eventual removal from the environment. ias.ac.incsbsju.edu |

Microbial Degradation Mechanisms of this compound

The persistence of polychlorinated dibenzofurans (PCDFs), including this compound, in the environment is a significant concern. ontosight.ai While these compounds are generally resistant to degradation, certain microbial processes can facilitate their transformation. Under specific environmental conditions, microorganisms have evolved mechanisms to utilize these highly chlorinated compounds as part of their metabolic processes. The most promising approach for the biodegradation of highly chlorinated dibenzofurans is through reductive dechlorination carried out by anaerobic bacteria. nih.gov

Reductive Dechlorination by Anaerobic Bacteria

Reductive dechlorination is a microbially-mediated process where a chlorine atom on a molecule is removed and replaced with a hydrogen atom. This reaction is a type of dehalorespiration, where certain anaerobic bacteria use chlorinated compounds as terminal electron acceptors in their energy metabolism. nih.gov This process is considered the most significant biodegradation pathway for highly chlorinated dioxins and furans in anaerobic environments like sediments and sludge. nih.gov

While specific studies on the microbial degradation of this compound are not extensively documented in scientific literature, the process can be understood by examining closely related PCDF congeners. Research on other PCDFs demonstrates that anaerobic microorganisms, particularly species from the Dehalococcoides genus, are capable of dechlorinating these persistent pollutants. nih.gov

In a typical process, the anaerobic bacteria transfer electrons to the chlorinated furan (B31954), leading to the cleavage of a carbon-chlorine bond and the release of a chloride ion. This stepwise removal of chlorine atoms is crucial as it can lead to less chlorinated and, consequently, less toxic daughter products. The diversity in dechlorination pathways observed among different bacterial consortia suggests a broad microbial potential with preferences for particular chlorine substitution patterns. nih.gov

Identification of Dechlorination Products and Detoxification Potential

The identification of dechlorination products is critical for assessing the effectiveness of bioremediation and its potential for detoxification. The toxicity of PCDF congeners is largely associated with chlorine atoms at the lateral positions (2, 3, 7, and 8). The removal of these specific chlorine atoms significantly reduces the compound's toxicity.

A key study on the degradation of 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF) by a mixed culture containing Dehalococcoides ethenogenes strain 195 provides valuable insight into the potential pathways for similar pentachlorinated congeners. nih.gov In this research, the hexachlorodibenzofuran was dechlorinated to pentachlorodibenzofuran and then to tetrachlorodibenzofuran congeners. nih.gov

Table 1: Reductive Dechlorination Products of 1,2,3,4,7,8-Hexachlorodibenzofuran This table illustrates the dechlorination pathway of a closely related compound, as specific data for this compound is limited.

| Starting Compound | Dechlorination Step | Products Identified |

|---|---|---|

| 1,2,3,4,7,8-HxCDF | Primary | 1,3,4,7,8-PeCDF, 1,2,4,7,8-PeCDF |

| Pentachloro-products | Secondary | 1,3,7,8-TCDF, 1,2,4,8-TCDF |

Source: Adapted from Liu et al., 2008 nih.gov

Bioaccumulation and Trophic Transfer of 1,2,6,7,8 Pentachlorodibenzofuran

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, through all routes of exposure (e.g., water, food, sediment), leading to a concentration in the organism that is greater than in the surrounding medium. For substances like 1,2,6,7,8-PeCDF, which are resistant to metabolic degradation, the rate of uptake can exceed the rate of elimination, resulting in their accumulation within the organism over time.

Several physicochemical properties of a compound and biological characteristics of an organism influence the extent of bioaccumulation. For 1,2,6,7,8-PeCDF, the primary drivers are its high lipophilicity and stable molecular structure.

Lipophilicity: Lipophilic, or "fat-loving," compounds have a low solubility in water and a high affinity for lipids. This property is quantified by the octanol-water partition coefficient (Kow), often expressed as log Kow or logP. Chemicals with a high log Kow value tend to partition from the aqueous environment into the fatty tissues of organisms. 1,2,6,7,8-PeCDF has a high predicted logP value, which is a key indicator of its strong tendency to accumulate in the lipid reserves of both aquatic and terrestrial organisms.

Molecular Structure: The structure of 1,2,6,7,8-PeCDF—a dibenzofuran (B1670420) ring system with five chlorine atoms—imparts a high degree of chemical stability. The carbon-chlorine bonds are strong, making the molecule resistant to both biological and environmental degradation processes. This persistence means that once absorbed by an organism, it is eliminated very slowly, allowing concentrations to build up over the organism's lifespan. The specific arrangement of chlorine atoms in the 1,2,6,7,8- positions also influences its biological activity and accumulation behavior relative to other PCDF congeners.

Table 1: Physicochemical Properties Influencing Bioaccumulation of 1,2,6,7,8-Pentachlorodibenzofuran

| Property | Value/Description | Implication for Bioaccumulation |

|---|---|---|

| Molecular Formula | C₁₂H₃Cl₅O | A stable, halogenated aromatic structure resistant to degradation. |

| LogP (Octanol-Water Partition Coefficient) | High (Predicted) | Indicates high lipophilicity and a strong tendency to partition into fatty tissues. |

| Environmental Persistence | High | The compound degrades very slowly, allowing for prolonged exposure and accumulation. |

Note: Specific experimental values for logP for this congener are not widely published; however, values for pentachlorodibenzofurans are consistently high, indicating significant bioaccumulation potential.

Following uptake, lipophilic compounds like 1,2,6,7,8-PeCDF are not uniformly distributed throughout an organism. Due to their affinity for lipids, they are predominantly stored in tissues with high fat content. While specific tissue distribution studies for the 1,2,6,7,8-PeCDF congener are scarce, the general pattern for PCDFs is well-established.

In fish, the highest concentrations are typically found in lipid-rich tissues such as the liver, adipose tissue, and gonads. Muscle tissue, having a lower lipid content, generally contains lower concentrations of the compound on a wet-weight basis. In marine mammals and other terrestrial animals, adipose tissue (blubber), liver, and skin are the primary storage sites. The partitioning into these tissues effectively removes the compound from general circulation, but also creates a long-term internal reservoir that can be mobilized during periods of fat utilization, such as starvation, lactation, or spawning.

Biomagnification and Trophic Transfer Dynamics

Beyond accumulation within a single organism, 1,2,6,7,8-PeCDF has the potential to biomagnify, which is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

The primary route of exposure to 1,2,6,7,8-PeCDF for most animals is through their diet. In an aquatic environment, the process begins with the partitioning of the chemical from the water and sediment into algae, phytoplankton, and invertebrates at the base of the food web. These primary producers and consumers are then eaten by small fish, which are in turn consumed by larger predatory fish, birds, and marine mammals.

At each step in this trophic transfer, the contaminant is passed along. Because the compound is stored in fatty tissues and is not easily metabolized or excreted, it becomes more concentrated at each higher trophic level. The detection of 1,2,6,7,8-PeCDF in top predators in the Arctic, such as marine mammals, confirms its ability to move through and be magnified by marine food webs. regulations.gov

The degree to which a PCDF congener biomagnifies is not uniform across all isomers. The specific structure of each congener affects its uptake, metabolism, and elimination rates, leading to congener-specific patterns of trophic magnification or, in some cases, trophic dilution. Trophic Magnification Factors (TMFs), which measure the average change in concentration from prey to predator, are used to quantify this phenomenon. A TMF greater than 1 indicates that the chemical biomagnifies.

To quantify the accumulation of chemicals, scientists use standardized metrics, including the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).

Bioconcentration Factor (BCF): This is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, when uptake is from the water only. BCFs are typically measured in controlled laboratory settings where the only route of exposure is water. They are particularly relevant for aquatic organisms like fish that can absorb chemicals directly through their gills.

Bioaccumulation Factor (BAF): This is a more comprehensive measure that includes uptake from all environmental sources, including water, food, and sediment. The BAF is the ratio of the chemical's concentration in an organism to its concentration in the ambient environment (usually water for aquatic species). BAFs are often determined from field studies and are considered more ecologically relevant for persistent, lipophilic compounds where dietary intake is a major exposure route.

The U.S. Environmental Protection Agency (EPA) provides predicted values for some of these factors. For this compound, a predicted BCF is available, highlighting its potential to concentrate in aquatic life from the water column.

Table 2: Predicted Accumulation Factor for this compound

| Factor | Predicted Value | Description |

|---|---|---|

| Bioconcentration Factor (BCF) | 10,000 | A predicted value indicating a very high potential for the chemical to concentrate in aquatic organisms from water alone. epa.gov |

Note: This value is based on computational models and serves as an estimate of the compound's bioconcentration potential.

Ecological Implications and Methodological Risk Assessment Paradigms for 1,2,6,7,8 Pentachlorodibenzofuran

Toxic Equivalency Factor (TEF) Concept and Application to PCDFs

The Toxic Equivalency Factor (TEF) approach is a cornerstone for assessing the risk posed by mixtures of dioxin-like compounds, including PCDFs. wikipedia.orgepa.gov This method expresses the toxicity of individual congeners relative to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgtaylorandfrancis.com The TEF concept was developed to simplify risk assessment and regulatory control of these complex mixtures. wikipedia.org For a compound to be included in the TEF approach, it must be structurally similar to PCDDs or PCDFs, bind to the aryl hydrocarbon receptor (AhR), elicit AhR-mediated toxic responses, and be persistent and bioaccumulative. wikipedia.org

The World Health Organization (WHO) has established TEF values for various PCDD and PCDF congeners. taylorandfrancis.com For instance, the TEF for 1,2,3,7,8-Pentachlorodibenzofuran is 0.05. ontario.ca

Table 1: WHO Toxic Equivalency Factors (TEFs) for select PCDFs

| PCDF Congener | TEF |

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.5 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (B44130) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 |

| Octachlorodibenzofuran | 0.001 |

This table presents a selection of TEF values and is not exhaustive.

Calculation of Toxic Equivalents (TEQs) in Environmental Samples

Toxic Equivalents (TEQs) are calculated to represent the total toxicity of a mixture of dioxin-like compounds. cdc.gov The calculation involves multiplying the concentration of each individual congener by its assigned TEF. cdc.govwww.gov.uk The resulting values, known as toxic equivalent concentrations (TECs), are then summed to obtain the total TEQ for the sample. cdc.gov This provides a single, toxicity-weighted concentration that is more meaningful for risk assessment than the total concentration of the mixture. wikipedia.org

The formula for calculating TEQ is as follows: TEQ = Σ (Concentration of congener * TEF of congener)

This calculation allows for the comparison of the toxic potency of different environmental samples and helps in prioritizing areas for remediation. wikipedia.org

Congener-Specific Contributions to Total TEQ

For example, studies have shown that in various environmental matrices, certain congeners consistently dominate the TEQ. researchgate.net While Octachlorodibenzofuran (OCDF) can be a major congener by concentration, its low TEF means its contribution to the total TEQ is often less significant than that of less abundant but more potent congeners like 2,3,4,7,8-Pentachlorodibenzofuran. dioxin20xx.orgresearchgate.net The relative contributions of different congeners can vary significantly between different environmental compartments, such as air, soil, and biota. dioxin20xx.org

Bioaccumulation Equivalency Factors (BEFs) in Ecological Risk Modeling

While TEFs are based on toxic potency, Bioaccumulation Equivalency Factors (BEFs) are used to assess the bioaccumulation potential of different congeners. Polychlorinated dibenzofurans are lipophilic, meaning they tend to accumulate in the fatty tissues of organisms. epa.gov This property leads to their biomagnification in food webs, with concentrations increasing at higher trophic levels. epa.gov

BEFs are derived from studies that measure the uptake and accumulation of specific congeners in organisms. These factors are crucial for ecological risk modeling as they help predict the concentrations of these compounds in wildlife, which can then be used to estimate potential adverse effects.

Methodologies for Screening Level Ecological Risk Assessment

Screening level ecological risk assessments are the initial step in evaluating the potential risks of contaminants to the environment. ornl.gov These assessments are designed to be conservative and protective, identifying contaminants and exposure pathways that may pose a risk and require further, more detailed investigation. ornl.govdoe.gov

The process for a screening level ecological risk assessment for a compound like 1,2,6,7,8-Pentachlorodibenzofuran typically involves:

Problem Formulation: This step identifies the contaminants of concern, the environmental setting, potential receptors (e.g., specific plant or animal species), and complete exposure pathways. ornl.gov

Exposure Assessment: This involves estimating the concentrations of the contaminant in relevant environmental media (soil, water, sediment, air). ornl.gov

Toxicity Assessment: This step uses established toxicity reference values (TRVs) or screening benchmarks to evaluate the potential for adverse effects. epa.gov For dioxin-like compounds, TEQs are often compared to these benchmarks. epa.gov

Risk Characterization: The final step compares exposure estimates with toxicity values to determine if there is a potential for ecological risk. ornl.gov If the screening level assessment indicates a potential risk, a more comprehensive baseline ecological risk assessment may be conducted. ornl.gov

Various agencies, such as the U.S. Environmental Protection Agency (EPA), provide detailed guidance and protocols for conducting these assessments to ensure a consistent and scientifically sound approach. doe.govepa.gov

Environmental Remediation and Mitigation Strategies for Pcdf Contamination

Ex Situ Treatment Technologies

Ex situ treatments allow for greater control over the remediation process, often resulting in higher efficiency but at a greater cost due to excavation and transport.

Thermal treatment technologies are highly effective for the destruction of Polychlorinated Dibenzofurans (PCDFs). These methods use high temperatures to break down the chemical structure of the contaminants.

Incineration: This is considered one of the most effective methods for destroying PCDFs. clu-in.org It involves heating the contaminated material, such as soil or sludge, to temperatures typically exceeding 1,200°C. clu-in.org At these temperatures, the chemical bonds of the PCDF molecules are broken, converting them into less toxic compounds like carbon dioxide, water, and hydrogen chloride. A study demonstrated that a two-stage thermal treatment, with a primary furnace at 750-850°C followed by a secondary furnace at 1200°C, achieved over 99.99% removal efficiency for PCDD/Fs from heavily contaminated soil. nih.gov

Thermal Desorption: This process operates at lower temperatures (typically 350-600°C) than incineration and is designed to volatilize contaminants from the solid matrix (e.g., soil) rather than destroy them. clu-in.orgitrcweb.org The volatilized PCDFs are then collected and treated in a separate off-gas treatment unit, often involving incineration or adsorption. itrcweb.org This method is advantageous as it can separate the contaminants from the bulk material, reducing the volume of material that requires high-temperature destruction. itrcweb.org

| Thermal Treatment Technology | Operating Principle | Typical Temperature Range | Key Findings/Efficacy |

| Incineration | High-temperature destruction of contaminants. | > 1200°C | Considered the most effective way of destroying dioxins and furans. clu-in.org |

| Thermal Desorption | Heating to volatilize contaminants for subsequent collection and treatment. | 350 - 600°C | Separates contaminants from soil, reducing waste volume for final destruction. clu-in.orgitrcweb.org |

Chemical decontamination methods utilize chemical reactions to transform PCDFs into less harmful substances.

Base-Catalyzed Decomposition (BCD): This is a non-thermal chemical process that has been tested for treating chlorinated aromatic compounds. clu-in.org It typically involves mixing the contaminated soil with a reagent, such as sodium hydroxide (B78521) or sodium bicarbonate, and a hydrogen-donor oil, and then heating the mixture to facilitate the stripping of chlorine atoms from the furan (B31954) structure.

Solvent Extraction: This technique uses a solvent to dissolve and remove PCDFs from the contaminated medium. For instance, hexane (B92381) has been employed to extract PCDFs and other persistent organic pollutants from fish meal by dissolving the contaminated fish oil. nih.gov The resulting contaminant-rich solvent is then treated or disposed of. The effectiveness of this process lies in the high solubility of lipophilic compounds like PCDFs in organic solvents.

Adsorption and absorption are physical processes used to concentrate contaminants from a liquid or gaseous phase onto a solid medium.

Adsorption: This is a surface phenomenon where contaminant molecules, the "adsorbate," adhere to the surface of a porous solid, the "adsorbent." youtube.comyoutube.com Adsorption is distinct from absorption, where a substance diffuses into the bulk of the absorbent. youtube.comyoutube.com

Activated Carbon: Granular activated carbon (GAC) is a widely used adsorbent for organic contaminants due to its high porosity and large surface area. itrcweb.org In ex situ applications, contaminated water can be pumped through columns containing GAC, which effectively binds the PCDF molecules. itrcweb.org Activated carbon is also used to treat oils and fats, where it can significantly reduce PCDF levels. nih.govwur.nl Research has also pointed to the need for activated carbon injection in the air pollution control devices of thermal treatment systems to enhance the removal of any remaining PCDD/Fs from flue gas. nih.gov

| Sorption Technique | Mechanism | Common Media | Application Notes |

| Adsorption | Contaminants adhere to the surface of a porous material. youtube.com | Granular Activated Carbon (GAC) | Widely used for water treatment and in air pollution control systems. nih.govitrcweb.org |

| Absorption | Contaminants dissolve into the entire volume of a substance. youtube.com | N/A for PCDF treatment | Less common for PCDF remediation compared to adsorption. |

In Situ Bioremediation Approaches

In situ bioremediation technologies treat contaminants in place, avoiding the costs and risks of excavation. These methods leverage microorganisms to degrade pollutants.

Enhanced Reductive Dechlorination (ERD) is a promising in situ bioremediation strategy for chlorinated compounds. clu-in.org This process involves stimulating indigenous or introduced microorganisms to sequentially remove chlorine atoms from the contaminant molecules under anaerobic (oxygen-free) conditions. frtr.govepa.gov

The process typically involves:

Creating Anaerobic Conditions: This is often achieved by injecting a carbon substrate (an electron donor), such as molasses, lactate, or emulsified vegetable oil, into the subsurface. enviroforensics.com The microbial metabolism of this substrate consumes available oxygen. epa.gov

Stimulating Dechlorinating Bacteria: The anaerobic conditions and the presence of an electron donor promote the growth and activity of specific bacteria, such as those from the Dehalococcoides genus, which can use chlorinated compounds for respiration. enviroforensics.comesaa.org

Sequential Dechlorination: These bacteria strip chlorine atoms from the PCDF molecule, replacing them with hydrogen. This process can theoretically reduce highly chlorinated furans to less chlorinated, and potentially non-toxic, forms. enviroforensics.com

While ERD has been successfully applied to chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE), its application to PCDFs is more complex due to their lower bioavailability and higher chemical stability. esaa.orgregenesis.com For highly chlorinated compounds, a sequential anaerobic-aerobic treatment may be required to achieve complete mineralization. nih.govdtic.mil

The bioremediation of PCDFs, including 1,2,6,7,8-PeCDF, faces several significant challenges that can limit its effectiveness.

Bioavailability: PCDFs have low water solubility and a strong tendency to sorb to organic matter in soil and sediment, which makes them less available to microorganisms for degradation. nih.gov

Toxicity: High concentrations of PCDFs and their potential degradation intermediates can be toxic to the very microorganisms intended to perform the remediation. ebrary.net

Incomplete Degradation: The degradation process may stall, leading to the accumulation of partially dechlorinated furans that can still be toxic. ebrary.net Complete mineralization to carbon dioxide and water is often difficult to achieve under in situ conditions. dtic.mil

Competition and Environmental Conditions: The introduced or stimulated microorganisms must compete with native microbial populations. dtic.mil The efficacy of bioremediation is also highly dependent on maintaining optimal environmental conditions, such as pH, temperature, and nutrient levels. ebrary.net

Long Remediation Times: Bioremediation is generally a slower process compared to physical or chemical methods, which can be a significant drawback for sites requiring rapid cleanup. ebrary.net

Despite these challenges, bioremediation remains an attractive option due to its potential for cost-effectiveness and minimal site disruption. nih.gov Research continues to focus on overcoming these limitations, for example, through the use of genetically engineered microorganisms or by combining bioremediation with other treatments in a sequential approach. nih.gov

| Challenge | Description | Impact on PCDF Bioremediation |

| Contaminant Bioavailability | Low water solubility and strong binding to soil particles limit microbial access. nih.gov | Reduces the rate and extent of degradation. |

| Toxicity | High concentrations of PCDFs or their byproducts can inhibit microbial activity. ebrary.net | Can halt the remediation process. |

| Incomplete Degradation | Degradation may stop before complete mineralization, forming other persistent compounds. dtic.milebrary.net | May result in the accumulation of other toxic intermediates. |

| Environmental Factors | Requires specific conditions (e.g., anaerobic, specific pH) that can be difficult to maintain in the field. ebrary.net | Limits the applicability and predictability of the technology. |

Source Control and Prevention Strategies

The primary defense against PCDF contamination is to prevent their formation and release at the source. This involves a combination of technological controls on industrial emissions and effective management of historical contamination.

PCDFs, along with Polychlorinated dibenzo-p-dioxins (PCDDs), are generated in significant quantities from large-scale thermal processes. researchgate.net Major sources include municipal and hazardous waste incinerators, secondary aluminum casting plants, and cement kilns that burn hazardous waste. researchgate.netnih.govnih.gov The formation of these compounds is particularly favored in the temperature range of 320-360°C. nih.gov

Several strategies have proven effective in reducing PCDF emissions from these sources:

Technological Innovations in Flue Gas Cleaning: A comprehensive study at a secondary aluminum casting plant demonstrated that a combination of a fabric filter, a quenching chamber, and a post-combustor installation can significantly minimize PCDF concentrations at the stack. nih.gov These systems can achieve emission levels of 0.1-0.2 ng I-TEQ/Nm³. researchgate.netnih.gov The quenching chamber rapidly cools the flue gas, preventing the de novo synthesis of PCDFs, which is a key formation pathway. nih.gov

Chemical Inhibition: The introduction of chemical inhibitors into the flue gas is a promising technique to prevent PCDF formation. researchgate.net Various gaseous inhibitors such as sulfur dioxide, ammonia, dimethylamine, and methyl mercaptan have been tested. researchgate.net Ammonia, in particular, has been shown to be an effective inhibitor, potentially by affecting the catalytic metals present in fly ash. researchgate.net Urea (B33335), when dissolved in water and injected into the flue gas, has also demonstrated high efficiency in reducing PCDF formation. researchgate.net The addition of urea to the fuel before combustion is another effective approach. researchgate.net

Process Optimization: Careful control of combustion conditions is crucial. For instance, in incineration processes, the formation of PCDFs is influenced by factors such as reaction time, the concentration of carbon and copper(II) chloride, and the presence of water vapor. researchgate.net Optimizing these parameters can disrupt the chemical reactions that lead to PCDF synthesis.

Transition to Renewable Energy and Circular Economy: In the broader context of the chemical industry, a shift towards renewable energy sources like solar, wind, and hydropower can reduce the reliance on fossil fuels, which are a primary source of emissions. oizom.com Implementing circular economy strategies, such as maximizing recycling and reusing materials, also helps to minimize waste and the need for energy-intensive production processes that can generate PCDFs. oizom.com

Decades of industrial activity have resulted in numerous sites contaminated with persistent organic pollutants, including PCDFs. lifesurfing.eu The management of these legacy sites is a complex challenge that requires a multi-faceted approach.

The first step in managing a contaminated site is thorough characterization to determine the extent and concentration of pollutants. epa.gov This data informs the selection of appropriate remediation technologies. epa.gov Remediation strategies can be broadly categorized as in-situ (treatment in place) or ex-situ (excavation and treatment elsewhere). jrte.org

In-Situ Remediation:

Solidification and Stabilization: This technique immobilizes contaminants within the soil or sediment, reducing their bioavailability and preventing their migration. jrte.org It is often used for heavy metal contamination but can be applied to sites with mixed pollutants. jrte.org

Chemical Oxidation: In-situ chemical oxidation (ISCO) involves injecting chemical oxidants into the contaminated area to degrade pollutants into less harmful substances. lifesurfing.eu This method has shown success in degrading pesticides and other organic contaminants. lifesurfing.eu

Bioremediation: This approach utilizes microorganisms to break down contaminants. jrte.org It can be enhanced by adding nutrients (fertilizing) to stimulate the activity of native microbial populations. jrte.org

Ex-Situ Remediation:

Excavation and Disposal (Dig-and-Dump): This is a common method where contaminated soil or sediment is removed and transported to a secure landfill. jrte.org It is often used for "hot spots" with high contaminant concentrations. jrte.org

Soil Washing/Acid Extraction: This process involves washing the excavated soil with a liquid solution to remove contaminants. epa.gov

Thermal Desorption: Contaminants are heated to a temperature high enough to vaporize them, allowing for their collection and treatment. jrte.org

Pyrometallurgical Treatment: This high-temperature process can destroy organic contaminants and immobilize inorganic ones in a stable, glass-like slag. epa.gov

The selection of a remediation technique depends on various factors, including the type and concentration of contaminants, site characteristics, and cost-effectiveness. epa.govresearchgate.net For sites contaminated with chlorinated compounds like PCBs, which are chemically similar to PCDFs, a one-pot procedure involving extraction with hexane followed by hydrodechlorination using a palladium on carbon catalyst has proven effective. nih.gov

Table 2: Remediation Techniques for PCDF-Contaminated Sites

| Technique | Type | Description | Applicability |

|---|---|---|---|

| Solidification/Stabilization | In-Situ | Immobilizes contaminants in the soil matrix. jrte.org | Mixed contamination, including heavy metals. jrte.org |

| Chemical Oxidation (ISCO) | In-Situ | Degrades organic pollutants using chemical oxidants. lifesurfing.eu | Organic contaminants like pesticides. lifesurfing.eu |

| Bioremediation | In-Situ | Uses microorganisms to break down contaminants. jrte.org | Petroleum hydrocarbons and other biodegradable pollutants. jrte.org |

| Excavation and Disposal | Ex-Situ | Removal of contaminated material to a landfill. jrte.org | "Hot spot" removal. jrte.org |

| Soil Washing | Ex-Situ | Uses a liquid to wash contaminants from the soil. epa.gov | Soils contaminated with a range of organic and inorganic pollutants. |

| Thermal Desorption | Ex-Situ | Heats soil to vaporize and remove contaminants. jrte.org | Volatile and semi-volatile organic compounds. jrte.org |

| Hydrodechlorination | Ex-Situ | Chemical process to remove chlorine atoms from chlorinated compounds. nih.gov | PCBs and potentially other chlorinated aromatic compounds. nih.gov |

Research Gaps and Future Perspectives on 1,2,6,7,8 Pentachlorodibenzofuran

Elucidation of Novel Formation Pathways

PCDFs are not produced commercially but are formed as unintentional byproducts in a variety of thermal and chemical processes. nih.govca.gov Known sources include waste incineration, metal smelting, and the production of chlorinated chemicals like pesticides and polychlorinated biphenyls (PCBs). ontosight.ainm.gov During these processes, PCDFs can be formed through precursor compounds (e.g., chlorophenols) or via de novo synthesis, where carbon, oxygen, hydrogen, and chlorine react on fly ash surfaces. nih.gov

Research Gaps: The primary research gap is the lack of detailed, isomer-specific information on the formation pathways of 1,2,6,7,8-PeCDF. While the general mechanisms for PCDF formation are understood, the specific thermodynamic and kinetic conditions that favor the creation of non-2,3,7,8-substituted isomers are poorly characterized. Most studies on incinerator emissions and other sources focus on the TEF-listed congeners, often reporting other isomers as part of a total homolog group (e.g., "Total PeCDFs"). This approach masks the relative abundance and formation trends of individual congeners like 1,2,6,7,8-PeCDF.

Future Perspectives: Future research must move beyond broad homolog measurements and focus on detailed isomer-specific profiling in source emissions. Laboratory-controlled experiments simulating industrial thermal processes with various precursors could elucidate the specific reaction conditions (e.g., temperature, catalysts, precursor structure) that lead to the formation of 1,2,6,7,8-PeCDF. This knowledge is essential for developing source-specific fingerprints and for engineering industrial processes to minimize the formation of all PCDF congeners, not just the ones currently regulated.

Advanced Methodologies for Isomer-Specific Quantification in Complex Matrices

The standard analytical method for PCDF quantification is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). epa.govtandfonline.com This method provides the sensitivity needed to detect these compounds at trace levels in complex environmental matrices like soil, sediment, and biological tissues.

Research Gaps: A significant analytical challenge is the chromatographic separation of all 135 PCDF isomers. Standard GC columns, such as the DB-5, often fail to separate critical isomer pairs, a phenomenon known as co-elution. epa.gov For instance, EPA Method 8280B notes the difficulty in separating various tetracyclic dibenzofuran (B1670420) (TCDF) isomers from the toxic 2,3,7,8-TCDF. epa.gov Similar challenges exist for pentachlorinated congeners, and it is plausible that 1,2,6,7,8-PeCDF co-elutes with other isomers, leading to inaccurate quantification or misidentification. Furthermore, a major impediment to routine and accurate analysis is the limited commercial availability of certified reference standards for non-priority isomers like 1,2,6,7,8-PeCDF. lgcstandards.com Without these standards, positive identification and accurate calibration are exceptionally difficult.

Future Perspectives: There is a pressing need to develop and validate more advanced analytical methodologies. The exploration of multi-dimensional gas chromatography (GCxGC) offers superior separating power and could resolve many of the co-elution issues that plague single-column methods. Additionally, novel techniques like atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (MS/MS) show promise for highly selective and sensitive quantification without the same level of reliance on chromatographic separation alone. waters.com A concerted effort to synthesize and certify analytical standards for a wider range of PCDF congeners, including 1,2,6,7,8-PeCDF, is fundamental for all future research in this area.

Refined Trophic Transfer Modeling and Bioaccumulation Dynamics

The environmental fate of PCDFs is largely governed by their persistence and lipophilicity (tendency to dissolve in fats). clu-in.org These properties lead to their bioaccumulation in organisms and biomagnification up the food chain. However, the exact behavior is highly dependent on the specific congener. Studies have shown that factors like the degree of chlorination and the specific positions of chlorine atoms can influence uptake, metabolism, and elimination rates. frontiersin.org For example, some studies suggest that less chlorinated congeners can have higher biota-to-sediment accumulation factors (BSAFs) than more highly chlorinated ones. frontiersin.org

Research Gaps: There is a near-complete lack of empirical data on the bioaccumulation potential and trophic dynamics of 1,2,6,7,8-PeCDF. Key metrics used in ecological risk assessment, such as the Bioaccumulation Factor (BAF), Biota-Sediment Accumulation Factor (BSAF), and Trophic Magnification Factor (TMF), have not been determined for this isomer. It is scientifically unsound to assume that its behavior mimics that of the 2,3,7,8-substituted PeCDFs, as even small structural differences can significantly alter a molecule's interaction with biological systems.

Future Perspectives: Future research should prioritize laboratory and field studies to determine the specific bioaccumulation metrics for 1,2,6,7,8-PeCDF. This involves controlled exposure studies with various aquatic and terrestrial organisms, as well as field measurements in contaminated ecosystems. This data is crucial for developing more refined and accurate food web models that can predict the exposure risk to wildlife and humans from the full mixture of PCDF congeners present in the environment, not just the TEF-listed fraction.

Table 1: Comparison of Physicochemical Properties of Selected PeCDF Isomers

| Compound Name | CAS Number | Molecular Weight (g/mol) | Log K_ow (Octanol-Water Partition Coefficient) | WHO-TEF (2005) |

|---|---|---|---|---|

| 1,2,3,7,8-Pentachlorodibenzofuran | 57117-41-6 | 340.42 | 6.90 | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 57117-31-4 | 340.42 | 6.92 | 0.3 |

| 1,2,6,7,8-Pentachlorodibenzofuran | Not readily available | 340.42 | Not determined | Not assigned |

Note: Data for 1,2,6,7,8-PeCDF is largely unavailable, highlighting a key research gap. Log K_ow values are representative estimates and can vary between sources.

Development of Innovative and Sustainable Remediation Technologies

Remediation of PCDF-contaminated sites, such as industrial soils and aquatic sediments, is a significant environmental challenge. Current technologies include physical methods like thermal desorption and incineration, which can be effective but are often energy-intensive and expensive. nih.govclu-in.org A range of alternative and sustainable technologies are under investigation, including bioremediation (using bacteria or fungi), phytoremediation (using plants), and various chemical degradation techniques. researchgate.netresearchgate.netneptjournal.com

Research Gaps: The efficacy of both established and emerging remediation technologies has rarely been evaluated for specific non-2,3,7,8-substituted PCDF congeners. Degradation rates and pathways can be isomer-specific. For example, the position of chlorine atoms affects a molecule's susceptibility to microbial attack or chemical oxidation. Without specific studies, it is unknown if technologies optimized for mixtures or for 2,3,7,8-congeners are equally effective at degrading 1,2,6,7,8-PeCDF. It may be more or less recalcitrant than other isomers, a critical detail for designing effective cleanup strategies.

Future Perspectives: Innovative remediation research should include a broader suite of PCDF isomers in treatability studies. Technologies such as nanoremediation (using nanoparticles for chemical reduction), advanced oxidation processes, and the use of genetically engineered microorganisms should be tested against individual congeners, including 1,2,6,7,8-PeCDF. This will allow for the development of more robust and predictable remediation strategies that can effectively treat the full spectrum of PCDF contamination found at a site.

Q & A

Basic: What chromatographic parameters are critical for resolving 1,2,6,7,8-PeCDF from co-eluting isomers in environmental samples?

Methodological Answer:

Separation relies on optimizing GC column selectivity (e.g., DB-5MS or SP-2331) and temperature programming. For example, 1,2,3,7,8-PeCDF elutes at 11.94 min, while 2,3,4,7,8-PeCDF elutes at 12.04 min under specific GC-MS/MS conditions using a 60-m column . Isotopically labeled standards (e.g., -labeled analogs) improve quantification accuracy by correcting matrix effects . Confirmatory analysis should cross-validate retention times with certified reference materials (e.g., Kanto Reagents’ 50 µg/mL solutions in nonane) .

Advanced: How should researchers reconcile conflicting Toxic Equivalency Factor (TEF) values for 1,2,6,7,8-PeCDF across regulatory frameworks?

Methodological Answer:

TEF discrepancies arise from isomer-specific toxicity data. For instance, 2,3,4,7,8-PeCDF has a TEF of 0.3 due to its strong aryl hydrocarbon receptor (AhR) binding affinity, whereas 1,2,3,7,8-PeCDF has a lower TEF (0.03) . To address conflicts:

- Conduct congener-specific analysis using high-resolution mass spectrometry (HRMS).

- Validate findings against in vitro assays (e.g., CYP1A1 induction in hepatoma cells) .

- Align with updated frameworks like the 2022 WHO Re-Evaluation of TEFs for dioxin-like compounds .

Basic: What storage conditions ensure the stability of 1,2,6,7,8-PeCDF analytical standards?

Methodological Answer:

Standards dissolved in nonane or 10% oil/nonane mixtures (e.g., Kanto Reagents’ products) should be stored at –20°C in amber vials to prevent photodegradation . Regular stability testing via GC-MS is recommended, with degradation thresholds set at <5% peak area deviation over six months .

Advanced: What experimental design considerations are critical for chronic toxicity studies of 1,2,6,7,8-PeCDF?

Methodological Answer:

Chronic studies require:

- Dose Selection: Base on acute LOAELs (e.g., 1,2,3,7,8-PeCDF’s hepatotoxicity at 10 ng/kg/day in rats) .

- Endpoints: Monitor liver enzyme induction (CYP1A1/2), thymic atrophy, and endocrine disruption .

- Biomarkers: Measure lipid-adjusted serum concentrations to account for bioaccumulation .

- Controls: Include AhR knockout models to isolate mechanistic pathways .

Advanced: How can atmospheric fate models predict the persistence of 1,2,6,7,8-PeCDF?

Methodological Answer:

Modeling requires:

- Gas-Particle Partitioning: Use vapor pressure ( mm Hg) to estimate particulate-phase adsorption .

- OH Radical Reactivity: Apply estimated of 2–5 days for gas-phase degradation via OH radicals .

- Deposition Rates: Incorporate wet/dry deposition coefficients from field studies in industrialized regions .

Basic: How do researchers validate extraction efficiency for 1,2,6,7,8-PeCDF in sediment matrices?

Methodological Answer: